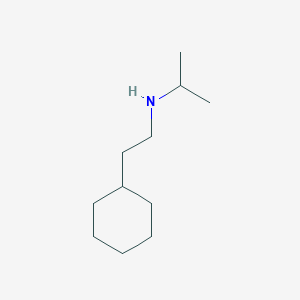
(2-Cyclohexylethyl)(propan-2-yl)amine
Overview
Description
“(2-Cyclohexylethyl)(propan-2-yl)amine” is an organic compound that contains a nitrogen atom, which is often based on one or more atoms of nitrogen . Structurally, amines resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .
Synthesis Analysis
Amines can be synthesized by various methods. One common method is the nucleophilic addition / elimination reaction between acyl chlorides (acid chlorides) and amines . The first stage of the reaction involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the amine. The second stage happens in two steps. In the first, the carbon-oxygen double bond reforms and a chloride ion is pushed off .Molecular Structure Analysis
The molecular structure of amines is based on the nitrogen atom’s ability to bond with up to three hydrogens. In “this compound”, the nitrogen atom is bonded to a cyclohexylethyl group and a propan-2-yl group .Chemical Reactions Analysis
Amines exhibit various chemical reactions. They can undergo alkylation by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
Amines have unique physical and chemical properties. They are often hygroscopic and can form hydrogen bonds, which gives them high boiling points compared to hydrocarbons of similar molar mass . The exact physical and chemical properties of “this compound” would depend on its specific structure .Scientific Research Applications
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Nitrogen-containing compounds, including amines, are prevalent in various industries and are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, improving water treatment schemes. Studies highlight the reactivity of ozone and Fenton processes towards amines, with degradation highly sensitive to conditions such as pH. This suggests potential applications in environmental remediation and water purification for compounds related to (2-Cyclohexylethyl)(propan-2-yl)amine (Bhat & Gogate, 2021).
Biogenic Amines Degradation by Pseudomonas Species
Pseudomonas species can utilize biogenic amines, similar in structure to this compound, as carbon and energy sources, illustrating their potential in bioremediation. These bacteria's ability to degrade a wide range of amines highlights possible applications in reducing biogenic amines in food and environmental contexts (Luengo & Olivera, 2020).
Amine-functionalized Materials for CO2 Capture and Catalysis
Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for CO2 capture due to the strong interaction between CO2 and amino functionalities. These materials, which could theoretically incorporate structures akin to this compound, demonstrate high CO2 sorption capacities and separation performance. This suggests their potential application in addressing climate change and environmental sustainability issues (Lin, Kong, & Chen, 2016).
Sorbents for Pollution Control
Chitosan, a biopolymer with primary amino groups, has shown promise in metal ion chelation and pollutant removal from water. The mechanism involves electrostatic interactions and chelation, indicating potential for this compound derivatives in environmental pollution control and water treatment technologies (Guibal, Van Vooren, Dempsey, & Roussy, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study and application of amines like “(2-Cyclohexylethyl)(propan-2-yl)amine” could involve exploring their potential uses in various fields such as pharmaceuticals, agriculture, and materials science. The synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones has been reported , indicating potential future directions in drug synthesis.
properties
IUPAC Name |
N-(2-cyclohexylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZROXBBQOUIBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)

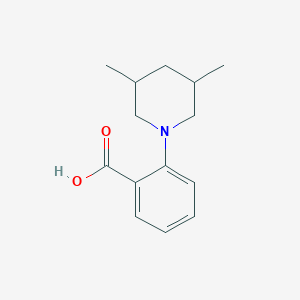
![[Methyl(propyl)sulfamoyl]amine](/img/structure/B1461471.png)
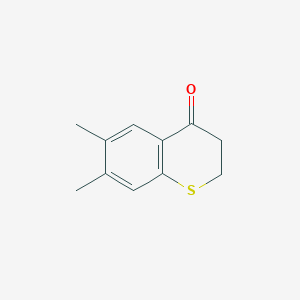
![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461478.png)

![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)
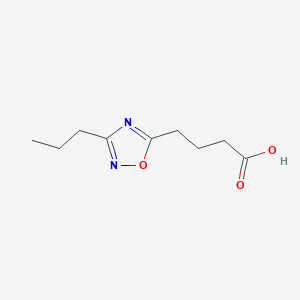
![2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461485.png)
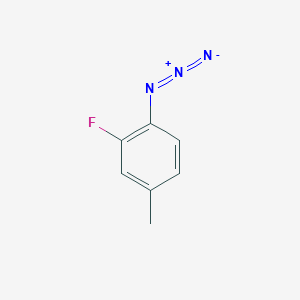
amine](/img/structure/B1461487.png)